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molecular formula C16H22O3 B8453495 Octyl 4-formylbenzoate CAS No. 97051-60-0

Octyl 4-formylbenzoate

Cat. No. B8453495
M. Wt: 262.34 g/mol
InChI Key: BJRYGRGGLTYREP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04737313

Procedure details

Next, a solution of the above terephthalaldehydic acid chloride (20 g) dissolved in toluene (100 ml) was dropwise added to a solution of 1-octanol (20 g) dissolved in pyridine (150 ml), followed by heating the mixture on a water bath at 60° C. with stirring, allowing to stand overnight, thereafter adding toluene (500 ml), adding 6N hydrochloric acid, separating the liquid layer, washing with an aqueous solution of 2N NaOH, washing with water, drying, distilling off toluene, and further distilling under reduced pressure to obtain p-octyloxycarbonylbenzaldehyde (166°~167° C./4 mmHg) (22 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:10])[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[CH2:12]([OH:20])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].Cl>C1(C)C=CC=CC=1.N1C=CC=CC=1>[CH2:12]([O:20][C:1]([C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)=[O:10])[CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=C(C=O)C=C1)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
C(CCCCCCC)O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
separating the liquid layer
WASH
Type
WASH
Details
washing with an aqueous solution of 2N NaOH
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
drying
DISTILLATION
Type
DISTILLATION
Details
distilling off toluene
DISTILLATION
Type
DISTILLATION
Details
further distilling under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCCCC)OC(=O)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: CALCULATEDPERCENTYIELD 70.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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